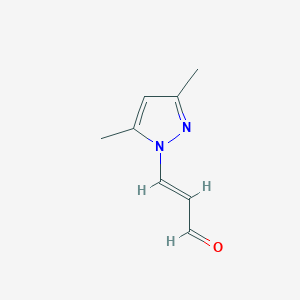
3-(3,5-Dimethyl-1H-pyrazol-1-yl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethyl-1H-pyrazol-1-yl)acrylaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acrylaldehyde group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)acrylaldehyde typically involves the cyclocondensation of hydrazino functional groups with acetylacetone, followed by further functionalization to introduce the acrylaldehyde group . The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)acrylic acid.
Reduction: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethyl-1H-pyrazol-1-yl)acrylaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)acrylaldehyde is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- [3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]amine dihydrochloride
- (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)acrylaldehyde is unique due to the presence of both the pyrazole ring and the acrylaldehyde group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
(E)-3-(3,5-dimethylpyrazol-1-yl)prop-2-enal |
InChI |
InChI=1S/C8H10N2O/c1-7-6-8(2)10(9-7)4-3-5-11/h3-6H,1-2H3/b4-3+ |
InChI-Schlüssel |
NYCFEYCXRBAPBC-ONEGZZNKSA-N |
Isomerische SMILES |
CC1=CC(=NN1/C=C/C=O)C |
Kanonische SMILES |
CC1=CC(=NN1C=CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


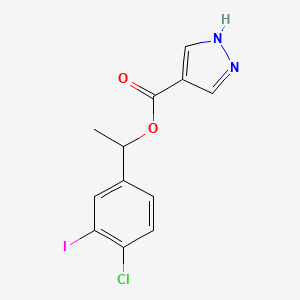

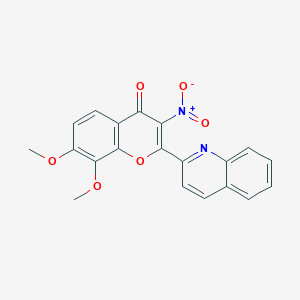
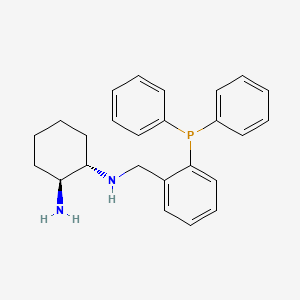

![2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid](/img/structure/B12886593.png)
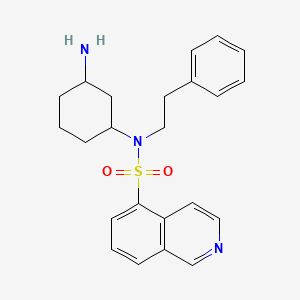
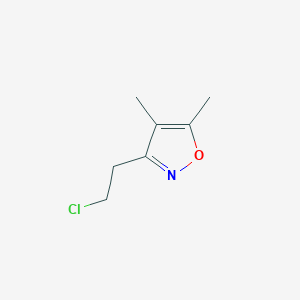
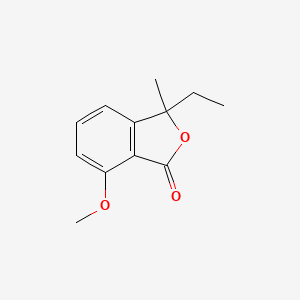
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
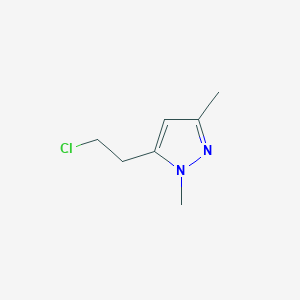
![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
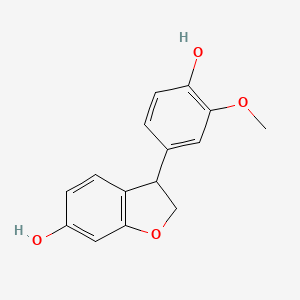
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
